1,6-Anhydro-beta-D-mannopyranose

Descripción general

Descripción

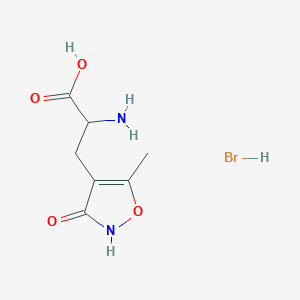

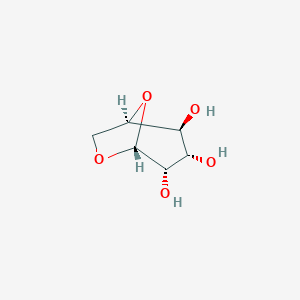

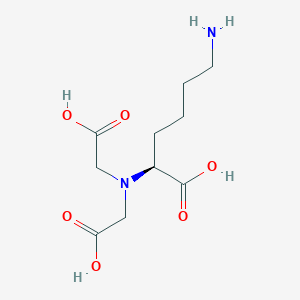

1,6-Anhydro-beta-D-mannopyranose is a significant compound in the realm of carbohydrate chemistry, serving as a key intermediate in the synthesis of various polysaccharides and glycosides. Its unique structural feature, the 1,6-anhydro bridge, renders it a versatile reagent in glycosylation reactions and in the study of carbohydrate-based materials.

Synthesis Analysis

The synthesis of 1,6-Anhydro-beta-D-mannopyranose derivatives has been explored in various studies. One method involves the thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose as a latent cyclic AB4-type monomer, leading to the production of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities (Satoh et al., 2003). Another approach details the total synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose, highlighting the artifact production of 1,6-anhydro-beta-D-mannopyranose derivatives during carbohydrate analysis (Manna et al., 1993).

Molecular Structure Analysis

The crystal and molecular structure of 1,6-anhydro-β-d-mannopyranose has been determined, showing it to be orthorhombic with significant hydrogen-bonding forming infinite chains. This study provides insight into the conformation and hydrogen-bonding environment of the molecules (Małuszyńska et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving 1,6-Anhydro-beta-D-mannopyranose derivatives often lead to interesting skeletal rearrangements. For example, reactions with diethylaminosulphur trifluoride result in products of skeletal rearrangement, highlighting the reactivity of the 1,6-anhydro bridge in facilitating such transformations (Karban et al., 2012).

Aplicaciones Científicas De Investigación

1. High-Pressure Dielectric Studies

- Summary of the Application: This research applied Broadband Dielectric Spectroscopy to investigate the molecular dynamics of 1,6-anhydro-β-D-mannopyranose (anhMAN), a hydrogen-bonded system . The study compared the dynamical behavior of materials with similar chemical structures but differing degrees of freedom, complexity, and intermolecular interactions .

- Methods of Application: The study used high-pressure dielectric data and the Ehrenfest equation to probe the impact of compression on the fragility, Temperature-Pressure Superpositioning, and pressure coefficient of the glassy crystal/glass transition temperatures .

- Results or Outcomes: The study found a satisfactory agreement between the high-pressure dielectric data and the Ehrenfest equation for the plastic crystals . This intriguing finding suggests that the dynamics of the plastic crystals might be described with the use of a single order parameter .

2. Organic Tracer for Burned Cellulose

- Summary of the Application: 1,6-Anhydro-beta-D-mannopyranose is a major organic tracer generated by burned cellulose . This compound is one of several that are used to evaluate the burning of wood in atmospheric samples .

- Methods of Application: The compound is detected in atmospheric samples to evaluate the presence and extent of wood burning .

- Results or Outcomes: The use of 1,6-Anhydro-beta-D-mannopyranose as a tracer helps in understanding the environmental impact of wood burning .

3. Monosaccharide Anhydrides

- Summary of the Application: 1,6-Anhydro-beta-D-mannopyranose is used as a marker of toasted oak wood used for ageing wines and distillates . This application helps in determining the quality and age of the wine.

- Methods of Application: The compound is detected in wine samples to evaluate the presence and extent of toasted oak wood used in the ageing process .

- Results or Outcomes: The use of 1,6-Anhydro-beta-D-mannopyranose as a marker helps in understanding the ageing process of wines and distillates .

4. Molecular Dynamics

- Summary of the Application: Broadband Dielectric Spectroscopy was applied to investigate molecular dynamics of two anhydrosaccharides, i.e., 1,6-anhydro-β-D-mannopyranose . The study compared the dynamical behavior of materials with a similar chemical structure but significantly differing by the degrees of freedom, complexity, and intermolecular interactions .

- Methods of Application: The study used high-pressure dielectric data and the Ehrenfest equation to probe the impact of compression on the fragility, Temperature-Pressure Superpositioning, and pressure coefficient of the glassy crystal/glass transition temperatures .

- Results or Outcomes: The study found a satisfactory agreement between the high-pressure dielectric data and the Ehrenfest equation for the plastic crystals . This intriguing finding suggests that the dynamics of the plastic crystals might be described with the use of a single order parameter .

5. Marker of Toasted Oak Wood

- Summary of the Application: 1,6-Anhydro-beta-D-mannopyranose is used as a marker of toasted oak wood used for ageing wines and distillates . This application helps in determining the quality and age of the wine.

- Methods of Application: The compound is detected in wine samples to evaluate the presence and extent of toasted oak wood used in the ageing process .

- Results or Outcomes: The use of 1,6-Anhydro-beta-D-mannopyranose as a marker helps in understanding the ageing process of wines and distillates .

Safety And Hazards

Propiedades

IUPAC Name |

(1R,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016516 | |

| Record name | 1,6-Anhydro-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-beta-D-mannopyranose | |

CAS RN |

14168-65-1 | |

| Record name | 1,6-Anhydro-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)